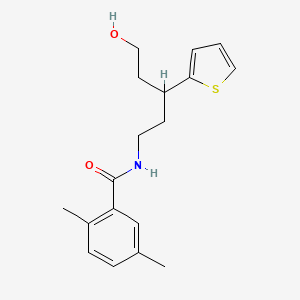

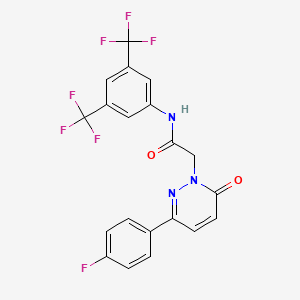

![molecular formula C17H17N3O2 B2727181 3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868971-12-4](/img/structure/B2727181.png)

3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

The structures of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives have been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical and Chemical Properties Analysis

The bond lengths and valence angles in the compounds were close to the standard values, while the observed deviations were within the expected range .Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

A Simple and High-Yield Synthesis of Related Compounds : A study by Bobeldijk et al. (1990) describes a simplified method for synthesizing related compounds, which are precursors for radiopharmaceuticals. This research highlights the chemical versatility and potential applications in developing diagnostic tools (Bobeldijk et al., 1990).

H+/K+-ATPase Inhibitors : Research by Ife et al. (1989) and Kohl et al. (1992) explores derivatives with structural similarities, investigating their role as H+/K+-ATPase inhibitors, which are crucial for gastric acid secretion control. These studies contribute to understanding how modifying pyridine and benzimidazole structures can influence biological activity, offering insights into designing new therapeutic agents (Ife et al., 1989); (Kohl et al., 1992).

Chemical Synthesis and Biological Activities

Novel Benzodifuranyl Derivatives : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research demonstrates the compound's potential in drug development for inflammatory diseases (Abu‐Hashem et al., 2020).

Glucokinase Activator for Diabetes Treatment : Park et al. (2014) identified a novel glucokinase activator with potential for treating type 2 diabetes mellitus. Their findings show the compound's capability to enhance glucose uptake, presenting a promising avenue for diabetes management (Park et al., 2014).

Mécanisme D'action

Target of Action

Compounds with an imidazo[1,2-a]pyridine structure, like “3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide”, have been shown to possess a broad range of biological activity . They might interact with various targets, including enzymes, receptors, and ion channels, depending on the specific functional groups present in the compound.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-12-5-4-8-20-11-14(19-16(12)20)10-18-17(21)13-6-3-7-15(9-13)22-2/h3-9,11H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIENYUKBNNQQCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2727098.png)

![Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester](/img/structure/B2727099.png)

![1-[4-(1,3-Thiazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727104.png)

![1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2727107.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)